Erythromycin, 3''-O-demethyl- is a derivative of erythromycin, a macrolide antibiotic originally derived from the bacterium Saccharopolyspora erythraea. This compound is characterized by the absence of a methoxy group at the 3'' position of the erythromycin structure, which alters its pharmacological properties and potential applications. Erythromycin itself is widely used to treat bacterial infections, particularly those caused by Gram-positive bacteria.
Erythromycin was first discovered in the 1950s and has since been isolated from various natural sources. The specific derivative, 3''-O-demethyl-erythromycin, can be synthesized through chemical modification of erythromycin or derived from fermentation processes involving specific strains of bacteria that produce modified forms of erythromycin.
Erythromycin, 3''-O-demethyl- belongs to the class of macrolide antibiotics. These compounds are characterized by a large lactone ring and are known for their ability to inhibit bacterial protein synthesis. Within this class, erythromycin derivatives are often classified based on structural modifications that affect their antibacterial spectrum and pharmacokinetics.
The synthesis of Erythromycin, 3''-O-demethyl- can be achieved through several methods, primarily involving chemical modification of erythromycin A. Common techniques include:
Technical details regarding these methods often involve optimizing reaction conditions such as temperature, solvent choice (e.g., anhydrous N,N-dimethylformamide), and reaction time to maximize yield and purity .
Erythromycin, 3''-O-demethyl- retains the core structure of erythromycin but lacks a methoxy group at the 3'' position. This structural change can significantly influence its biological activity and solubility.
The molecular formula for Erythromycin, 3''-O-demethyl- is with a molecular weight of approximately 733.93 g/mol. The compound's stereochemistry is crucial for its function, and detailed NMR and mass spectrometry analyses are typically employed to confirm its structure .
Erythromycin, 3''-O-demethyl- can undergo various chemical reactions typical for macrolides:
Technical details about these reactions often include conditions such as pH adjustments and temperature control to optimize yields .
Erythromycin, including its derivatives like 3''-O-demethyl-, exerts its antibacterial effects primarily through inhibition of protein synthesis in bacteria. It binds to the 50S ribosomal subunit, blocking peptide bond formation during translation.
The binding affinity and specificity for bacterial ribosomes versus eukaryotic ribosomes contribute to its selective toxicity. Studies have shown that modifications at various positions on the erythromycin molecule can enhance or diminish this binding ability .
Relevant analyses often employ techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to assess stability under various conditions .
Erythromycin, 3''-O-demethyl- is primarily studied for its potential applications in:
Research continues into optimizing its use in clinical settings and understanding its interactions with other drugs .
The compound Erythromycin, 3''-O-demethyl-12-deoxy- (CAS No. 33442-56-7) is systematically named as:(3R,4S,5S,6R,7R,9R,11R,12S,13R,14R)-4-[(2R,4R,5R,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12-dihydroxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione [1]. This IUPAC name reflects the compound's complex stereochemistry, with 10 chiral centers and a 14-membered macrolide ring. The defining structural modifications include:
Isomeric variations arise from:
Table 1: Key Identifiers of 3''-O-demethyl Erythromycin Derivatives
Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) |
---|---|---|---|
Erythromycin D (3''-O-demethyl-12-deoxy-) | 33442-56-7 | C₃₆H₆₅NO₁₂ | 703.9 |
Erythromycin C (3''-O-demethyl-) | 1675-02-1 | C₃₆H₆₅NO₁₃ | 719.90 |
9-Oxime 3''-O-demethyl-erythromycin | 226086-79-9 | C₃₆H₆₆N₂O₁₃ | 734.91 |
3''-O-demethyl erythromycin derivatives exhibit distinct structural and functional differences compared to Erythromycin A:
Interactive Table: Structural Comparison of Erythromycin Variants
Feature | Erythromycin A | Erythromycin D | Erythromycin C |
---|---|---|---|
C-12 hydroxyl | Yes | No | Yes |
3''-O-methyl group | Yes | No | No |
Desosamine methylation | Complete | Incomplete | Incomplete |
Antibacterial activity | High | Moderate | Moderate |
The physicochemical properties of 3''-O-demethyl erythromycin derivatives are influenced by their structural modifications:
Spectroscopic techniques enable precise characterization of 3''-O-demethyl erythromycin derivatives:
Table 2: Predicted and Experimental Physicochemical Parameters
Property | Value | Method |
---|---|---|
LogP | 2.02 (Calculated) | Computational modeling |
pKa | 13.49 ± 0.70 (Predicted) | Potentiometric titration |
λmax (UV-Vis) | 210 nm, 280 nm (Shoulder) | Spectrophotometry |
HPLC Rt | 12.7 min (C18, pH 9 buffer) | Gradient elution |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1